1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C13H15I. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and compact bicyclic system.
Mechanism of Action
Target of Action
It’s known that similar bicyclo[111]pentane derivatives have been used as bioisosteres for various drug targets .
Mode of Action
It’s known that similar compounds can undergo reactions with nitrogen and sulfur nucleophiles to afford substituted bicyclo[110]butane products .
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical reactions, including photoredox and n-heterocyclic carbene catalysis .
Pharmacokinetics
It’s known that similar compounds have shown excellent potency, selectivity, pharmacokinetics, and a low predicted human dose .
Result of Action
It’s known that similar compounds can effectively circumvent the amide hydrolysis issue, resulting in a favorable overall profile .
Action Environment
It’s known that similar compounds can add three-dimensional character and saturation to compounds, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Preparation Methods
The synthesis of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Phenylethyl Group Addition: The phenylethyl group is introduced via a substitution reaction, where a suitable phenylethyl precursor reacts with the iodinated bicyclo[1.1.1]pentane under specific conditions
Chemical Reactions Analysis
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present.
Coupling Reactions: The phenylethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for radiolabeled compounds used in medical imaging and diagnostics.
Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties
Comparison with Similar Compounds
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane: This compound has a methoxyethyl group instead of a phenylethyl group, which can influence its reactivity and applications.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: The presence of a trifluoromethyl group introduces different electronic properties, making it suitable for different types of chemical reactions.
Properties
IUPAC Name |
1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPKQGOHXTUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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